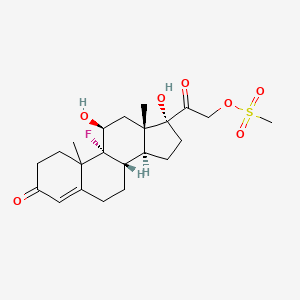
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole is a substituted benzimidazole compound. It is known for its role as a proton pump inhibitor, which reduces gastric acid secretion. This compound is widely used in the treatment and prevention of gastric and duodenal ulcers, gastroesophageal reflux disease (GERD), and infections caused by Helicobacter pylori .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
化学反応の分析
Types of Reactions
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole has numerous applications in scientific research:
Chemistry: Used as a model compound for studying proton pump inhibitors and their mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Widely used in the treatment of gastric acid-related disorders and studied for potential new therapeutic applications.
Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by inhibiting the H+/K±ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to reduced acid secretion. The compound binds covalently to the thiol groups of the enzyme, resulting in prolonged inhibition .
類似化合物との比較
Similar Compounds
Omeprazole: Another proton pump inhibitor with a similar structure and mechanism of action.
Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.
Lansoprazole: A structurally related compound with a similar therapeutic use.
Uniqueness
5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its dual methoxy groups and dimethylpyridinyl moiety contribute to its potency and selectivity as a proton pump inhibitor .
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
6-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3O2/c1-9-8-17-14(10(2)15(9)21-4)16-18-12-6-5-11(20-3)7-13(12)19-16/h5-8H,1-4H3,(H,18,19) |
InChIキー |
DBOFINXREZPYFI-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1OC)C)C2=NC3=C(N2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z,4E)-3-methyl-5-[(1R)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid](/img/structure/B13424865.png)
![[(2R,3R,4S,5R)-4,5,6-triacetoxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]tetrahydropyran-3-yl] acetate](/img/structure/B13424873.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate](/img/structure/B13424880.png)

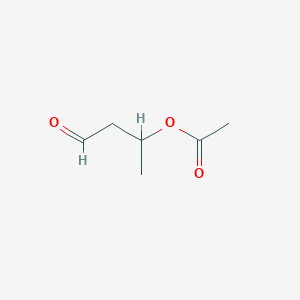
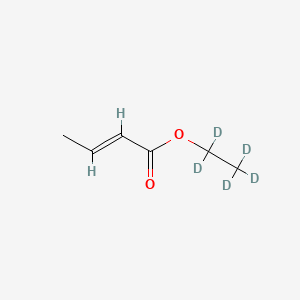
![4-[1,1,2,2-Tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]phenol](/img/structure/B13424897.png)
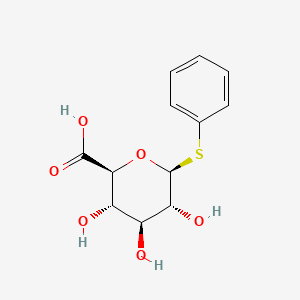
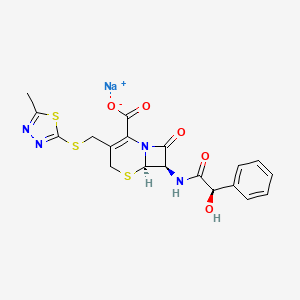
![rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid](/img/structure/B13424908.png)
![rac-3-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid, trans](/img/structure/B13424916.png)
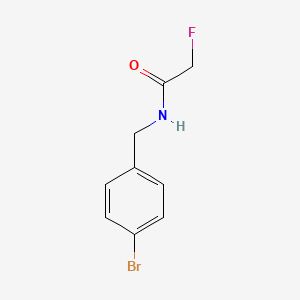
![N-[(1S)-1-(4-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13424924.png)
